2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-3-5-1-2-6(4-9-12)10-7(5)11/h1-2,4,12H,(H,10,11)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUUPUJNRMWJC-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)C#N)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)C(=C1)C#N)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The compound's mechanism likely involves disrupting bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating a strong antimicrobial effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Agricultural Applications
Insecticidal Properties
The compound has been identified as a potential insecticide. Its structure allows it to interfere with the nervous system of pests, making it effective against a range of agricultural pests. Patents have been filed detailing formulations that include this compound for crop protection.
Case Study: Insecticidal Formulation
A formulation containing 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile was tested in field trials against aphids and whiteflies. The results indicated a reduction in pest populations by over 70% within two weeks of application.
| Pest Type | Population Reduction (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 70 |
Synthetic Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce more complex pyridine derivatives, which are valuable in medicinal chemistry.
Case Study: Synthesis of Pyridine Derivatives
In synthetic chemistry experiments, 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile was used to synthesize a series of substituted pyridines. The yields ranged from 60% to 85%, demonstrating its utility as a building block in organic synthesis.
| Reaction Type | Yield (%) |
|---|---|
| Synthesis of substituted pyridines | 60 - 85 |
Mechanism of Action
The mechanism of action of 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three categories of analogs:
Pyridine Derivatives with Hydroxyimino and Carboxylic Acid Groups
Compounds such as 490-M11 [(2E)-(hydroxyimino)(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)acetic acid] and 490-M12 [2-({2-[(E)-carboxy(hydroxyimino)methyl]phenyl}methoxy)benzoic acid] () share hydroxyimino motifs but differ in substituents:
- Key Differences: Functional Groups: 490-M11 and 490-M12 feature carboxylic acid (-COOH) groups instead of carbonitrile (-CN), altering electronic properties and solubility. Carboxylic acids enhance hydrophilicity, whereas carbonitriles increase lipophilicity. Configuration: The user’s compound has a Z-configuration hydroxyimino group, while 490-M11/M12 exhibit E-configurations, affecting spatial interactions in metal coordination or protein binding. Metabolism: Carboxylic acids are prone to conjugation reactions (e.g., glucuronidation), whereas carbonitriles may undergo reduction or hydrolysis, leading to distinct metabolic pathways and toxicity profiles .
Pyridine Diones (3H-pyridine-2,6-dione Derivatives)
Repeated references to 3H-pyridine-2,6-dione () highlight its relevance as a pyridine-derived scaffold. Key contrasts include:
- Structural Features : The dione structure replaces hydroxyl and carbonitrile groups with ketones at positions 2 and 6, reducing hydrogen-bonding capacity but enhancing stability through resonance.
- Applications : Pyridine diones are often used in polymer chemistry or as kinase inhibitors, whereas the user’s compound’s functional groups suggest utility in chelation or nitrile-mediated reactions .
Carbonitrile-Containing Heterocycles
The patent compound 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile () shares the carbonitrile group but incorporates fused heterocycles:
- Pharmacokinetics : The user’s compound’s simpler pyridine core may offer better bioavailability compared to this structurally intricate analog .
Data Tables
Table 1: Functional Group Comparison
Research Findings and Implications
- Metabolic Stability : The carbonitrile group in the user’s compound may confer slower hepatic clearance compared to carboxylic acid analogs like 490-M12, which are rapidly excreted .
- Stereochemical Impact: The Z-configuration hydroxyimino group could enhance metal-binding selectivity vs. E-configuration analogs, relevant for catalyst design .
- Therapeutic Potential: While the patent compound () targets kinases, the user’s compound’s simplicity may favor scalable synthesis for industrial applications .
Biological Activity
Overview
2-Hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile, also known as 2-hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile (CAS No. 81450-61-5), is a compound with significant biological activity. It possesses a unique molecular structure that contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C7H5N3O2
- Molecular Weight : 163.13 g/mol
- IUPAC Name : 6-(hydroxyiminomethyl)-2-oxo-1H-pyridine-3-carbonitrile
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound's potential to undergo redox reactions may contribute to its biological effects, including antimicrobial and antiproliferative activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile. It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.
| Microorganism | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Escherichia coli | Varies | Antibacterial |
The compound exhibits bactericidal action by inhibiting protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Studies indicate that it possesses cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound was found to be cytostatic in A549 cells and cytotoxic in NCI-H522 cells, suggesting its potential as an anticancer agent.
Case Study: Cytotoxicity in Cancer Cells
In a study investigating the antiproliferative effects of hydroxypyridones, including our compound of interest, it was observed that:
- Cell Lines Tested : A549 (lung cancer), NCI-H522 (lung cancer)
- Results :
- A549: Cytostatic effect observed.
- NCI-H522: Significant cytotoxicity noted.
This indicates the compound's potential role in cancer therapeutics, particularly for lung cancer treatments .
Comparative Analysis with Similar Compounds
The biological activity of 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile can be compared with other similar compounds:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 2-Hydroxy-6-methylnicotinonitrile | Antimicrobial | Methyl group enhances lipophilicity |
| 2-Hydroxy-6-nitronicotinonitrile | Anticancer | Nitro group provides additional reactivity |
The presence of both hydroxy and hydroxyimino groups in our compound is significant as it confers unique chemical reactivity and potential biological activity not seen in other similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyridine-3-carbonitrile derivatives are often synthesized via nucleophilic substitution or cyclization reactions. A plausible route could involve:
- Step 1 : Condensation of hydroxylamine with a carbonyl precursor (e.g., aldehyde or ketone) to form the hydroxyimino group .
- Step 2 : Functionalization of the pyridine ring via cyano-group introduction at the 3-position, as seen in analogous compounds like 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile, which uses malononitrile in refluxing ethanol .
- Purification : Recrystallization from ethanol or acetonitrile is recommended for high-purity yields .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the hydroxyimino (C=N-OH) and hydroxyl (C-OH) groups. For example, pyridine carbonitrile derivatives exhibit distinct shifts for cyano groups (~110-120 ppm in -NMR) .
- IR : Bands at ~2200 cm (C≡N) and ~1600 cm (C=N-OH) are diagnostic .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and confirm stereochemistry, as demonstrated for 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for pyridine-carbonitrile derivatives?
- Methodological Answer :
- X-ray Diffraction : Use single-crystal analysis to unambiguously assign tautomeric forms or substituent orientations, as seen in studies of 2-amino-4-(3-fluorophenyl)pyridine derivatives .
- Comparative Analysis : Cross-validate NMR and IR data with structurally similar compounds (e.g., 6-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde) to identify solvent- or pH-dependent shifts .
- Computational Modeling : Employ density functional theory (DFT) to predict spectroscopic properties and compare with experimental results .
Q. What strategies are effective for functionalizing the pyridine ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4- or 5-positions using HNO/HSO or halogenation reagents .
- Nucleophilic Additions : Modify the hydroxyimino group via reductive amination or coupling with aldehydes, as demonstrated in pyrrolo[2,3-b]pyridine synthesis .
- Metal-Catalyzed Reactions : Utilize Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups, leveraging the cyano group’s directing effects .
Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric effects of the hydroxyimino and cyano groups .
- DFT Calculations : Predict redox potentials and nucleophilic/electrophilic sites using software like Gaussian or ORCA. For example, the cyano group’s electron-withdrawing nature may stabilize intermediates in oxidation reactions .
- Docking Studies : Screen for binding affinity with proteins using PyMOL or AutoDock, focusing on the planar pyridine ring and substituent flexibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for similar pyridine-carbonitrile compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing hydroxyimino with methoxy) and compare bioassay results, as done for 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives .
- Batch Consistency : Ensure purity (>98% via HPLC) and confirm tautomeric forms using X-ray crystallography to eliminate batch-to-batch variability .
- In Silico Validation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate computational activity predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
